1H-1,2,3-Triazole-1-carbaldehyde
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C3H3N3O |
|---|---|
Molecular Weight |
97.08 g/mol |
IUPAC Name |
triazole-1-carbaldehyde |
InChI |
InChI=1S/C3H3N3O/c7-3-6-2-1-4-5-6/h1-3H |
InChI Key |
NLSKERUUJZQBRI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(N=N1)C=O |
Origin of Product |
United States |
Strategic Methodologies for the Synthesis of 1,2,3 Triazole Carbaldehyde Scaffolds
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Routes to 1,4-Disubstituted-1,2,3-Triazole-4-carbaldehydesCurrent time information in Bangalore, IN.rsc.orgresearchgate.netnih.gov
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, providing a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. beilstein-journals.orgnih.gov This reaction has been extensively adapted for the preparation of 1,2,3-triazole-4-carbaldehydes. mdpi.com
Synthesis via Propargyl Alcohol and Subsequent Oxidationrsc.org
A prevalent and straightforward approach to obtaining 1,4-disubstituted-1,2,3-triazole-4-carbaldehydes involves a two-step process. mdpi.com The initial step is the CuAAC reaction between an organic azide (B81097) and propargyl alcohol. This reaction is typically carried out under mild conditions, often at room temperature, using a copper(I) catalyst, which can be generated in situ from copper(II) salts with a reducing agent like sodium ascorbate. thieme-connect.denih.gov The resulting (1-substituted-1H-1,2,3-triazol-4-yl)methanol is then oxidized to the corresponding aldehyde. chemicalbook.com
A variety of oxidizing agents can be employed for this transformation, with manganese dioxide (MnO₂) being a common choice. mdpi.comchemicalbook.com Other reagents such as 2-iodoxybenzoic acid (IBX) and chromium-based oxidants have also been successfully utilized. mdpi.com The choice of oxidant often depends on the substrate's functional group tolerance and the desired reaction conditions.
Table 1: Oxidation of (1-Phenyl-1H-1,2,3-triazol-4-yl)methanol
| Oxidizing Agent | Solvent | Temperature | Yield | Reference |
| MnO₂ | Dichloromethane | Room Temperature | 99% | chemicalbook.com |
This table showcases a specific example of the oxidation step in the synthesis of a 1,2,3-triazole-4-carbaldehyde.
Utilization of Acetal-Protected Propargyl Aldehydes Followed by Hydrolysisrsc.org
To circumvent the oxidation step, an alternative strategy employs propargyl aldehydes protected as acetals. mdpi.com Propynal, the simplest propargyl aldehyde, is a low-boiling and challenging reagent to handle directly. mdpi.com Therefore, its acetal (B89532) derivatives, such as 3,3-dimethoxypropyne or 3,3-diethoxypropyne, serve as stable and convenient surrogates.
The CuAAC reaction is performed between the acetal-protected propargyl aldehyde and an organic azide. Following the cycloaddition, the acetal protecting group is readily removed by acid-catalyzed hydrolysis to unveil the aldehyde functionality. mdpi.com This method offers a direct route to the desired carbaldehyde without the need for an oxidation step, which can sometimes be harsh on sensitive functional groups. Acetals are stable in neutral to strongly basic conditions, making them excellent protecting groups in the presence of nucleophilic reagents often used in these syntheses. chemistrysteps.comlibretexts.org
Substrate Scope and Functional Group Tolerance in CuAAC Approachesrsc.orgresearchgate.net
The CuAAC reaction is renowned for its broad substrate scope and high functional group tolerance, making it a versatile tool in organic synthesis. beilstein-journals.orgresearchgate.net This holds true for the synthesis of 1,2,3-triazole-4-carbaldehydes. A wide array of organic azides, including aliphatic, aromatic, and those bearing various functional groups, can be successfully employed. rsc.orgresearchgate.net The reaction is compatible with esters, ethers, amides, and many other common functionalities. beilstein-journals.org
Similarly, the alkyne component can be varied, although for the synthesis of 4-carbaldehydes, propargyl alcohol or its protected aldehyde derivatives are the primary choices. mdpi.com The reaction conditions are generally mild, often proceeding at room temperature in a variety of solvents, including water, which further enhances its "green" credentials. researchgate.net The robustness of the CuAAC reaction allows for the synthesis of a diverse library of 1,2,3-triazole-4-carbaldehydes with different substituents at the 1-position. nih.govresearchgate.net
Metal-Free Synthetic Pathways to Formyl Triazolesresearchgate.netrsc.org
While CuAAC is a powerful tool, the presence of residual copper can be a concern in certain applications, particularly in medicinal chemistry and materials science. rsc.org This has spurred the development of metal-free synthetic routes to 1,2,3-triazoles.
Reactions of α-Haloacroleins with Organic Azidesrsc.org
A notable metal-free approach involves the reaction of α-haloacroleins with organic azides. researchgate.netrsc.org This method provides a highly regioselective synthesis of 1,4-disubstituted-1,2,3-triazole-4-carbaldehydes. The reaction typically proceeds at room temperature in a mixture of dimethyl sulfoxide (B87167) (DMSO) and water, affording the desired products in high yields. rsc.orgrsc.org
The reaction demonstrates a broad substrate scope, accommodating both aliphatic and aromatic azides. rsc.orgrsc.org The presence of the halogen on the acrolein is believed to facilitate the cycloaddition by lowering the energy of the lowest unoccupied molecular orbital (LUMO). researchgate.net This convenient and scalable protocol offers a valuable alternative to copper-catalyzed methods. rsc.orgrsc.org
Table 2: Synthesis of 1,4-Disubstituted Triazoles from α-Haloacroleins and Organic Azides
This table illustrates the versatility of the metal-free reaction between α-haloacroleins and various organic azides.
Multicomponent Reactions Involving Aldehydes, Nitroalkanes, and Azidesresearchgate.net
Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to complex molecules in a single step. thieme-connect.de A metal-free, three-component reaction has been developed for the synthesis of 5-formyl-1,2,3-triazoles. nih.gov This reaction involves an aldehyde, a nitroalkane, and an organic azide. nih.gov This methodology has been successfully applied to synthesize tetra-ortho-substituted bi-1,2,3-triazoles. nih.gov Good to excellent yields have been reported for reactions involving various alkyl and aryl azides with a 5-formyl-1,2,3-triazole, nitroalkanes, and organic azides. nih.gov
Another multicomponent approach for the synthesis of 4-aryl-NH-1,2,3-triazoles involves the reaction of aldehydes, nitroalkanes, and sodium azide. thieme-connect.de This transformation benefits from the slow addition of the nitroalkane and the presence of a sodium bisulfite/sodium sulfite (B76179) mixture. thieme-connect.de
Ring-Degenerate Cornforth Rearrangement in 1-Aryl-4-formyl-1,2,3-triazoles
The Cornforth rearrangement is a thermal isomerization of a 4-acyloxazole. wikipedia.org A related ring-degenerate rearrangement has been observed in 1-substituted-4-imino-1,2,3-triazoles, which are formed from the condensation of 1-substituted-4-formyl-1,2,3-triazoles with primary amines. nih.govresearchgate.net This rearrangement can be synthetically useful, allowing for the preparation of various 1-substituted-4-formyl-1,2,3-triazoles from a common precursor. nih.gov
The process involves the condensation of a 1-aryl-4-formyl-1,2,3-triazole with an amine to form a 4-iminomethyl-1,2,3-triazole. This imine can then undergo a rearrangement where the substituent at the 1-position of the triazole ring and the substituent on the imine nitrogen exchange places. nih.govresearchgate.net Subsequent hydrolysis of the rearranged imine yields a new 1-substituted-4-formyl-1,2,3-triazole. mdpi.comnih.gov The propensity of the imine to rearrange is influenced by both steric and electronic factors of the substituents. nih.govresearchgate.net
For instance, 1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde can be reacted with various alkylamines. The resulting imine undergoes rearrangement, and subsequent hydrolysis allows for the synthesis of a range of 1-alkyl-4-formyl-1,2,3-triazoles. mdpi.com
Specialized Synthetic Approaches for Fused Triazole Carbaldehydes and Analogues
The synthesis of fused triazole systems, where the triazole ring is part of a larger polycyclic structure, often requires specialized synthetic strategies.
Condensation Reactions with Diamino-1,2,3-triazoles
One approach to constructing fused 1,2,3-triazolo[4,5-b]pyrazines involves the condensation of a 4,5-diamino-1,2,3-triazole with a 1,2-dicarbonyl compound. nih.gov This method provides a direct route to these fused heterocyclic systems. For example, the reaction of 4,5-diamino-1H-1,2,3-triazole with a dicarbonyl species can yield the corresponding triazolopyrazine. nih.gov
Intramolecular Cyclization Strategies
Intramolecular cyclization reactions are a powerful tool for the synthesis of fused heterocyclic systems, including those containing a 1,2,3-triazole ring. mdpi.comnih.govnih.gov These strategies typically involve a molecule containing both an azide and an alkyne functionality, which can then undergo an intramolecular azide-alkyne cycloaddition (IAAC) to form the fused triazole ring. mdpi.comnih.gov
Multicomponent reactions (MCRs) are often employed to assemble the necessary precursors for IAAC in a single step. mdpi.comnih.gov For example, a three-component reaction can be designed to generate a product with suitably positioned azide and alkyne groups, which then cyclizes to form a fused triazole. mdpi.com This approach has been used to synthesize a variety of fused systems, including those containing six- and seven-membered rings. mdpi.com Microwave assistance can sometimes be used to facilitate these reactions. mdpi.com
Another intramolecular cyclization strategy involves the reaction of ortho-substituted amines with a nitrite (B80452) source. For instance, a secondary amine within a ring and a primary amine can react with isoamyl nitrite to form a fused 1,2,3-triazole. nih.gov This has been demonstrated in the synthesis of 1,2,3-triazoloquinoxalinones. nih.gov
Mechanistic Insights and Reaction Dynamics of 1,2,3 Triazole Carbaldehydes
Nucleophilic Addition and Condensation Reactions of the Aldehyde Group
The aldehyde group in 1H-1,2,3-Triazole-1-carbaldehyde is susceptible to nucleophilic attack, a characteristic reaction of aldehydes. While specific examples for the N-1 carbaldehyde are not extensively documented, the reactivity can be inferred from its C-4 isomers, such as 1-phenyl-1H-1,2,3-triazole-4-carbaldehyde. These compounds readily undergo condensation reactions with various amines and hydrazines.
A significant reaction pathway for 1-aryl-4-formyl-1,2,3-triazoles is their condensation with primary alkylamines. mdpi.com This nucleophilic addition initially forms an imine, which can then undergo a Cornforth rearrangement, a ring-degenerate process where the equilibrium favors the triazole with the most electron-deficient substituent on the imine nitrogen. mdpi.comresearchgate.net This reaction has been utilized to synthesize a variety of 1-alkyl-4-formyl-1,2,3-triazoles from a 1-(4-nitrophenyl) precursor. mdpi.comresearchgate.net The process involves the initial formation of the triazole, followed by condensation with the amine, rearrangement, and subsequent hydrolysis of the resulting imine to yield the new aldehyde. mdpi.com
Similarly, condensation of 1H-1,2,3-triazole-4-carbohydrazides with carbonyl compounds like phenyl isothiocyanate results in the formation of corresponding hydrazones and oxadiazoles, demonstrating the aldehyde's reactivity towards nucleophiles. The table below summarizes condensation reactions for various 1-substituted-4-formyl-1,2,3-triazoles.
| Reactant (Alkylamine) | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| Hexylamine | iPrOH | 80 | 94 | mdpi.com |
| Benzylamine | iPrOH | 80 | - | mdpi.comresearchgate.net |
| Allylamine | iPrOH | 80 | 93 | mdpi.com |
| Propargylamine | 1,4-dioxane | 70 | - | mdpi.com |
| Aminoacetaldehyde dimethyl acetal (B89532) | iPrOH | 80 | 93 | mdpi.com |
| tert-Butyl glycinate | 1,4-dioxane | 80 | 45 | mdpi.com |
Oxidative and Reductive Transformations of the Formyl Moiety
The formyl group of triazole aldehydes can undergo standard oxidative and reductive transformations. The 1,2,3-triazole ring itself is generally stable under typical redox conditions, allowing for selective manipulation of the aldehyde. nih.govnih.gov
Oxidation: The aldehyde group can be oxidized to the corresponding carboxylic acid. For instance, 1-phenyl-1H-1,2,3-triazole-4-carbaldehyde is readily oxidized to 1-phenyl-1H-1,2,3-triazole-4-carboxylic acid. This transformation is a key step in the synthesis of bioactive molecules, such as xanthine (B1682287) oxidase inhibitors. A common method for synthesizing C4-carbaldehydes involves the oxidation of the corresponding primary alcohol, (1-phenyl-1H-1,2,3-triazol-4-yl)methanol, using reagents like manganese dioxide (MnO₂) or pyridinium (B92312) chlorochromate (PCC), which often provides high yields under mild conditions. researchgate.net
Reduction: Conversely, the formyl group can be reduced to a primary alcohol. The reduction of 1-phenyl-1H-1,2,3-triazole-4-carbaldehyde yields the corresponding alcohol. This transformation is fundamental in modifying the triazole scaffold for various applications.
Electrophilic and Nucleophilic Substitutions on the Triazole Ring System
The reactivity of the 1,2,3-triazole ring in this compound is dominated by the activating nature of the N-formyl group, which renders the molecule susceptible to ring cleavage rather than simple substitution.
N-acyl-1,2,3-triazoles are key intermediates in denitrogenative transformations, which proceed via the cleavage of the N1–N2 bond. rsc.orgnih.gov This ring-opening is facilitated by acids or electrophiles and generates a reactive vinyl cation intermediate. rsc.orgnih.gov This inherent reactivity means that electrophilic substitution on the triazole ring is not a typical pathway for this compound. The electron-withdrawing N-formyl group deactivates the ring towards electrophilic attack.
However, nucleophilic substitution has been observed on specifically functionalized triazole rings. For example, a halogen atom at the C-4 or C-5 position of a triazole ring can be displaced by strong nucleophiles. rsc.orgresearchgate.net In some contexts, the entire 1,2,3-triazolyl ring can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, highlighting its electron-withdrawing nature. beilstein-journals.org Studies on 2-phenyltriazole 1-oxides show that the C-5 position is activated for both electrophilic and nucleophilic attack, allowing for the introduction of a wide range of substituents. rsc.org
Regioselectivity and Stereoselectivity in Synthetic Pathways
The synthesis of this compound involves the formylation of the 1H-1,2,3-triazole parent ring. A key challenge in the functionalization of NH-triazoles is controlling the regioselectivity of the substitution, as it can occur on the N-1 or N-2 nitrogen atoms.
In the acylation of NH-1,2,3-triazoles, a mixture of N-1 and N-2 isomers is often formed. rsc.orgrsc.org The N-2 substituted isomer is generally the more thermodynamically stable product. rsc.orgrsc.org However, the crucial denitrogenative ring cleavage pathway can only proceed from the N-1 acyl isomer. rsc.org Research has shown that a rapid interconversion between the N-1 and N-2 acyltriazoles can occur, particularly in the presence of excess acylating agent. rsc.org This equilibrium allows the thermodynamically favored N-2 isomer to be converted into the reactive N-1 isomer, enabling the subsequent ring-opening reaction. rsc.orgrsc.org Therefore, controlling the regioselectivity of formylation is paramount for the synthesis and subsequent reactions of this compound. While methods for N-2 selective arylation have been developed using specific ligands and catalysts, achieving selective N-1 acylation remains a synthetic challenge. researchgate.netscielo.br
Stereoselectivity is not a factor in the synthesis of the achiral this compound itself but becomes important when chiral reagents are used in subsequent reactions, potentially leading to diastereomeric or enantiomeric products. nih.gov
Reaction Optimization and Stability Considerations
The stability of this compound is intrinsically linked to its reactivity. While the parent 1,2,3-triazole ring is known for its high thermal and chemical stability, the introduction of an N-acyl group, such as formyl, significantly alters this profile. nih.govnih.gov
N-acyl-1,2,3-triazoles are often generated in situ because they are highly reactive intermediates prone to denitrogenative ring cleavage. rsc.orgnih.gov Their utility as building blocks stems from this controlled instability. The preference for the formation of the more stable N-2 isomer during synthesis presents a challenge for transformations that require the N-1 isomer. rsc.org
Optimization of reactions involving N-acyl triazoles often revolves around managing the equilibrium between the N-1 and N-2 isomers and controlling the conditions for the subsequent ring-opening. rsc.org For instance, the cleavage of NH-1,2,3-triazoles with acyl halides can be driven by elevated temperatures to produce β-enamido halides. nih.gov The choice of Lewis or Brønsted acid can also direct the reaction pathway following the in situ formation of the N-acyl triazole. rsc.org
The table below summarizes the regioselectivity in the functionalization of the NH-triazole ring, which is a critical aspect of reaction optimization.
| Reaction Type | Reagents/Catalyst | Major Isomer | Key Factor | Reference |
|---|---|---|---|---|
| Acylation | Acyl Halides | N-2 (thermodynamic) | Inherent stability of the N-2 isomer. | rsc.orgrsc.org |
| Denitrogenative Cleavage | Requires N-1 Acyl Isomer | N-1 (kinetic) | N1-N2 bond cleavage is geometrically favored from the N-1 position. | rsc.orgnih.gov |
| N-Arylation (Cu-catalyzed) | Aryl Halide, Proline ligand | N-2 | Steric effects and ligand choice. | researchgate.netscielo.br |
| N-Arylation (Pd-catalyzed) | Aryl Halide, Me₄tBuXPhos | N-2 | Sterically hindered phosphine (B1218219) ligands favor N-2 substitution. | researchgate.net |
| N-Alkylation | Alkyl Halide, Na₂CO₃, DMF | N-2 | Reaction conditions (base, solvent) influence selectivity. | mdpi.com |
Strategic Applications in Advanced Organic Synthesis
Role as Versatile Synthons for Diversely Substituted 1,2,3-Triazole Derivatives
1,2,3-Triazole-4-carbaldehydes are highly useful synthetic intermediates, primarily due to the aldehyde's ability to undergo a wide array of chemical transformations. mdpi.com This versatility allows for the generation of a vast library of substituted 1,2,3-triazole compounds.
The aldehyde functionality of 1-substituted-4-formyl-1,2,3-triazoles readily reacts with primary amines to form iminomethyl derivatives (Schiff bases). This reaction is a key step in a pathway that allows for the exchange of the N1-substituent of the triazole ring, a process involving a Dimroth rearrangement. mdpi.comnih.gov For instance, reacting 1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde with various alkylamines can produce a range of 1-alkyl-4-formyl-1,2,3-triazoles after hydrolysis of the intermediate imine. mdpi.com This method is particularly valuable as it avoids the use of potentially unstable or inaccessible alkyl azides. mdpi.com
Similarly, the carbaldehyde can undergo condensation reactions with hydrazides to yield hydrazone derivatives. These 1,2,3-triazole hydrazones are a class of compounds that have been investigated for their biological activities.
Table 1: Examples of 1-Alkyl-1H-1,2,3-triazole-4-carbaldehydes Synthesized from 1-(4-Nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde
| Reactant Amine | Resulting N1-Substituted Product (after rearrangement and hydrolysis) |
|---|---|
| Hexylamine | 1-Hexyl-1H-1,2,3-triazole-4-carbaldehyde |
| Benzylamine | 1-Benzyl-1H-1,2,3-triazole-4-carbaldehyde |
| Allylamine | 1-Allyl-1H-1,2,3-triazole-4-carbaldehyde |
| Propargylamine | 1-(Prop-2-yn-1-yl)-1H-1,2,3-triazole-4-carbaldehyde |
| Aminoacetaldehyde dimethyl acetal (B89532) | 1-(2,2-Dimethoxyethyl)-1H-1,2,3-triazole-4-carbaldehyde |
| Tert-butyl glycinate | Tert-butyl 2-(4-formyl-1H-1,2,3-triazol-1-yl)acetate |
This table is generated based on findings from Opsomer, T., et al. (2021). mdpi.com
The aldehyde group of 1,2,3-triazole-4-carbaldehydes is a suitable electrophile for the Wittig reaction, a powerful method for alkene synthesis. This reaction involves the treatment of the aldehyde with a phosphorus ylide (Wittig reagent), leading to the formation of a carbon-carbon double bond at the position of the original carbonyl group. This strategy has been successfully employed to synthesize triazole-containing stilbenes and thienostilbenes. Specifically, 1,4-disubstituted triazole aldehydes have been reacted with phosphorus ylides that contain a thiophene (B33073) ring to produce triazole-thienostilbenes, which are of interest for their material and biological properties. researchgate.net The synthesis of cis-stilbene-based 1,2,4-triazole (B32235) conjugates has also been reported as a strategy for developing potential tubulin polymerization inhibitors. rsc.org
1,2,3-Triazoles bearing carbonyl functionalities are key precursors for building more complex, fused heterocyclic systems. A common strategy involves the reaction of 1,2,3-triazole dicarbonyl compounds with hydrazine (B178648) hydrate (B1144303) to form fused 1,2,3-triazolo[4,5-d]pyridazines. nih.gov Similarly, reacting dicarbonyl triazoles with diamines can lead to the formation of 1,2,3-triazolo[4,5-b]pyrazines. nih.gov These fused systems extend the chemical space of triazole derivatives and are investigated for applications ranging from medicinal chemistry to materials science. nih.gov The synthesis of these frameworks can also be achieved through palladium-catalyzed intramolecular reactions, such as direct arylation or Heck reactions, starting from suitably substituted triazoles.
Chemical Modification of Peptides and Proteins via N-Terminal Labeling
Researchers have developed a one-step method for labeling the N-terminus of proteins using TA4C derivatives under mild conditions. nih.govosaka-u.ac.jp This reaction proceeds with high efficiency, achieving conversions of up to 92% for angiotensin I and 90% for ribonuclease A. nih.govresearchgate.net This method allows for the attachment of various functional molecules, such as biotin, fluorophores (like fluorescein), and polyethylene (B3416737) glycol (PEG), to the protein of interest. nih.govosaka-u.ac.jp The TA4C labeling reagent itself can be conveniently prepared in a single step from a functional molecule containing a primary amine via a Dimroth rearrangement with 1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde. nih.govresearchgate.net This two-step process provides a straightforward and highly efficient strategy for creating functional protein bioconjugates. nih.gov
Development of Triazole-Based Ligands for Transition Metal Complexes
The 1,2,3-triazole ring system is a valuable scaffold for designing ligands for transition metal complexes. The nitrogen atoms of the triazole ring can act as coordination sites for metal ions. Furthermore, the carbaldehyde group on the triazole ring serves as a synthetic handle to build more complex ligand structures, such as imines or N-heterocyclic carbenes (NHCs). smolecule.comnih.gov
For example, imine derivatives synthesized from the carbaldehyde can act as ligands in coordination chemistry. mdpi.com More advanced ligands, such as triazole-based phosphines and triazolylidenes (a type of NHC), have been developed and coordinated to a variety of first-row and precious transition metals, including rhodium, iridium, palladium, and nickel. nih.govrsc.org These complexes are explored for their applications in homogeneous catalysis, such as in Mizoroki–Heck coupling reactions, and for their interesting photophysical properties. nih.govrsc.org
Theoretical and Computational Chemistry of 1,2,3 Triazole Carbaldehydes
Density Functional Theory (DFT) Calculations for Structural Elucidation and Electronic Properties
Density Functional Theory (DFT) has become a primary computational method for investigating the structural and electronic properties of 1,2,3-triazole derivatives. nih.govnih.gov By approximating the electron density of a molecule, DFT can accurately predict its three-dimensional geometry, bond lengths, bond angles, and electronic distribution.
DFT calculations are also crucial for exploring the structural and electronic aspects of coordination when 1,2,3-triazole-based ligands bind to transition metal ions. nih.govnih.gov These computational investigations help to understand the disposition of donor atoms around the metal center and the various possible coordination modes through the triazole skeleton. nih.gov
Molecular Docking Studies for Ligand-Enzyme Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule, typically a protein or enzyme, to form a stable complex. nih.govcancer.gov This method is invaluable for understanding the potential biological activity of 1,2,3-triazole carbaldehyde derivatives by simulating their interaction with the active sites of enzymes.
These studies have been performed on a wide range of enzymatic targets:
Pregnane (B1235032) X Receptor (PXR): Docking experiments with 1H-1,2,3-triazole-4-carboxamide analogs showed that substituents like a tert-butyl moiety can occupy a hydrophobic pocket in the PXR ligand-binding domain. nih.gov The orientation of the compound within the binding site influences its antagonistic activity by affecting the stabilization of the activation function-2 (AF-2) helix required for coactivator recruitment. nih.gov
Carbonic Anhydrase, Acetylcholinesterase, and Aldose Reductase: Novel 1H-1,2,3-triazole derivatives have been identified as potent inhibitors of these enzymes. cancer.gov Molecular docking studies were used to validate the experimental inhibition results, showing favorable interactions within the enzyme active sites that supported their potential as lead compounds. cancer.gov
α-Glucosidase: This enzyme is a target for managing post-prandial hyperglycemia. Docking studies of 1H-1,2,3-triazole derivatives have helped to elucidate the active pharmacophore and understand the binding interactions responsible for their inhibitory activity. nih.gov Some studies suggest the binding mode is consistent with a transition-state-mimicking mechanism. documentsdelivered.com
Prolyl Endopeptidase (PEP): For bicarbazole-linked triazoles, docking simulations revealed distinctive binding profiles. The nitrogen atoms of the triazole ring were often found to mediate crucial hydrogen bonds with amino acid residues like Tyr473, Gly237, and Arg643 within the enzyme's active site, contributing to the stabilization of the protein-ligand complex. nih.gov
| Compound | Binding IC50 (μM) | Inverse Agonist IC50 (μM) | Antagonist IC50 (μM) |
|---|---|---|---|
| 1 | 1.2 | - | 34 |
| 85 | 0.0060 | 0.001 | 0.014 |
| 89 | 0.004 | - | 0.009 |
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps
Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic properties and chemical reactivity of molecules. nih.govresearchgate.net The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. nih.gov
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter. A smaller energy gap generally implies higher chemical reactivity and greater ease of intramolecular charge transfer, which can correlate with enhanced biological activity. nih.govresearchgate.net DFT calculations are routinely used to determine the energies of these orbitals and the resulting energy gap. nih.govnih.gov
For instance, in a series of novel 1,2,3-triazole and chiral Schiff base hybrids, DFT studies showed that the HOMO and LUMO were predominantly located on the Schiff base component of the molecule. nih.gov The calculated energy gaps for these compounds ranged from 3.37 eV to 4.76 eV. nih.gov It has been observed that substituents on the triazole ring system can significantly modulate the HOMO and LUMO energy levels and, consequently, the energy gap. nih.gov
| Compound | ΔE HOMO–LUMO (eV) |
|---|---|
| 1 | 4.64 |
| 2 | 4.68 |
| 3 | 4.28 |
| 4 | 3.37 |
| 5 | 4.60 |
| 6 | 4.76 |
Computational Investigations of Reaction Mechanisms and Transition States
Theoretical calculations are essential for mapping out the intricate details of chemical reactions, including the identification of transition states and the determination of activation energies. A key reaction for synthesizing 1,4-disubstituted 1,2,3-triazoles is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". rsc.orgnih.gov
DFT calculations have been employed to investigate the mechanism of the CuAAC reaction. These studies have explored both mononuclear and binuclear copper pathways. rsc.org Computational results indicate that the reaction proceeds via a stepwise mechanism rather than a concerted one. rsc.orgorganic-chemistry.org
For the CuAAC reaction with diimine and phosphorus ligands in a toluene (B28343) solvent, calculations showed that the binuclear pathway is generally energetically more favorable than the mononuclear pathway. rsc.org The calculated activation energies for the mononuclear pathway were in the range of 10.1 to 15.1 kcal/mol, whereas for the binuclear pathway, they were lower, ranging from 7.6 to 9.9 kcal/mol (with one exception). rsc.org Such computational insights are vital for optimizing reaction conditions and designing more efficient catalysts. rsc.org
Solvent Effects and Intermolecular Interactions (e.g., Hydrogen Bonding)
The surrounding environment, particularly the solvent, can significantly influence the properties and behavior of 1,2,3-triazole carbaldehydes. Computational models can simulate these effects to provide a more accurate picture of the molecule's behavior in solution.
Tautomeric Equilibrium: In aqueous solution, the 2H-1,2,3-triazole tautomer can be favored over the 1H form. This preference in polar solvents is attributed to factors including lone-pair repulsion effects and enhanced stabilization through hydrogen bonding interactions with water molecules.
Binding Affinity: Solvent interactions can play a major role in ligand-receptor binding. In a study of 1,2,3-triazole binding to cytochrome P450 heme iron, it was found that a large unfavorable entropy term, likely originating from solvent-ligand interactions, contributed to its lower affinity. nih.gov This highlights that binding is not solely governed by the direct enthalpy of ligand-heme interactions. nih.gov
Reaction Selectivity: The polarity of the solvent can influence the outcome of polymerization reactions. In the Huisgen cycloaddition polymerization of an azido-alkyne monomer, the fraction of the 1,4-disubstituted triazole unit in the resulting polymer was found to decrease as the permittivity (a measure of polarity) of the solvent increased. nih.gov This was attributed to the 1,5-disubstituted triazole isomer having a larger dipole moment, making it more stabilized in more polar solvents. nih.gov
Intermolecular Forces: Crystallographic analysis, often complemented by calculations, reveals various intermolecular interactions. In the solid state, 2-phenyl-2H-1,2,3-triazole-4-carbaldehyde exhibits π–π stacking interactions that contribute to its structural organization. Other derivatives can form supramolecular chains through C–H···O and C–H···N hydrogen bonds.
Emerging Research Directions and Future Perspectives in 1,2,3 Triazole Carbaldehyde Chemistry
Expansion of Sustainable and Green Synthetic Methodologies
The synthesis of 1,2,3-triazole derivatives is progressively aligning with the principles of green chemistry, aiming to reduce waste, energy consumption, and the use of hazardous materials. A significant development is the move away from traditional metal catalysts and volatile organic solvents.
A noteworthy green approach is the metal-free, scalable synthesis of 1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde. mdpi.comresearchgate.net This method utilizes the commercially available 3-dimethylaminoacrolein (B57599) and an appropriate azide (B81097) in solvents like DMSO or DMF, avoiding the need for metal catalysts and complex purification steps like column chromatography. mdpi.com The product can often be isolated in high purity through simple filtration or precipitation. mdpi.com
Furthermore, energy-efficient techniques such as ultrasound and mechanochemistry (ball-milling) are being adopted. Ultrasound-assisted synthesis has been shown to significantly reduce reaction times and increase yields for the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction in benign solvents. nih.govnih.gov Mechanochemical methods, which involve high-speed vibration milling, offer a solvent-free or low-solvent route to triazole derivatives, as demonstrated in the synthesis of carbohydrate-derived triazoles. nih.govmdpi.com These techniques not only enhance the environmental profile of the synthesis but also provide rapid and efficient access to these valuable compounds.
| Method | Key Features | Compound Type | Advantages |
| Metal-Free Cycloaddition | Uses 3-dimethylaminoacrolein and an azide; avoids metal catalysts. mdpi.com | 1-Aryl-1H-1,2,3-triazole-4-carbaldehydes | Scalable, avoids metal contamination, simple workup. mdpi.comresearchgate.net |
| Ultrasound-Assisted Synthesis | Employs ultrasonic irradiation to accelerate the reaction. nih.govnih.gov | 1,4-Disubstituted-1,2,3-triazoles | Reduced reaction times, increased yields, energy efficient. nih.gov |
| Mechanochemistry (Ball-Milling) | Solvent-free or low-solvent synthesis via mechanical grinding. nih.gov | Carbohydrate-derived 1,2,3-triazoles | Environmentally friendly, efficient, provides access to water-soluble motifs. nih.govmdpi.com |
| Aqueous Synthesis | Uses water as a green solvent for the cycloaddition. researchgate.net | 1-Substituted-1,2,3-triazoles | Avoids volatile organic compounds, simplifies product isolation. researchgate.net |
Exploration of Novel Reactivity Patterns and Unprecedented Transformations
Research is uncovering novel reactivity patterns of the 1,2,3-triazole ring, particularly when activated by an N-acyl or related group, leading to transformations that go far beyond the classical reactions of the carbaldehyde function.
Denitrogenative Ring Cleavage: A significant area of exploration is the denitrogenative transformation of NH-1,2,3-triazoles. nih.gov This process involves the in situ acylation of the triazole ring, forming a reactive N-acyl-1,2,3-triazole intermediate. rsc.orgchemrxiv.org This intermediate is unstable and, under the influence of Brønsted or Lewis acids, can undergo ring cleavage with the loss of molecular nitrogen (N₂). rsc.orgchemrxiv.orgresearchgate.net This transformation generates a vinyl cation intermediate, which can then be trapped by various nucleophiles. This strategy has been successfully employed to synthesize valuable and otherwise difficult-to-access molecules like β-enamido halides and enamido triflates. nih.gov This reaction highlights the synthetic utility of the triazole ring as a latent source of more complex functional groups. rsc.orgnih.gov
The Cornforth Rearrangement: Another novel transformation is the application of the Cornforth rearrangement to the 1,2,3-triazole system. mdpi.comwikipedia.org This rearrangement provides a metal-free pathway to convert readily available 1-aryl-4-formyl-1,2,3-triazoles into 1-alkyl-4-formyl-1,2,3-triazoles. mdpi.comresearchgate.net The process is initiated by the condensation of a primary alkylamine with the triazole carbaldehyde to form an imine. Subsequent thermal rearrangement leads to an equilibrium between two triazole-imine structures, which favors the more electronically stable product. mdpi.com Hydrolysis then yields the desired 1-alkyl-4-formyl-1,2,3-triazole. A key advantage of this method is that it circumvents the need for potentially unstable and explosive low-boiling alkyl azides, which are typically required for the direct synthesis of these compounds. mdpi.com
| Transformation | Starting Material | Key Reagents/Conditions | Product | Significance |
| Denitrogenative Cleavage | NH-1,2,3-triazole nih.gov | Acyl halide or anhydride, Brønsted/Lewis acid rsc.orgchemrxiv.org | β-Enamido halide, Enamido triflate nih.gov | Access to multifunctional compounds from simple triazoles. nih.gov |
| Cornforth Rearrangement | 1-Aryl-4-formyl-1,2,3-triazole mdpi.com | Primary alkylamine, heat, then hydrolysis mdpi.comresearchgate.net | 1-Alkyl-4-formyl-1,2,3-triazole mdpi.com | Avoids use of hazardous alkyl azides; metal-free. mdpi.com |
Design and Synthesis of Advanced Architectures Incorporating Triazole Carbaldehydes
The carbaldehyde group on the 1,2,3-triazole ring is a highly versatile synthetic handle, enabling the construction of a wide array of advanced molecular architectures, from complex heterocycles and macrocycles to sophisticated bioconjugates.
The aldehyde functionality serves as a key building block in multicomponent reactions and classical transformations like the Wittig reaction. For instance, 1-substituted-1,2,3-triazole-4-carbaldehydes react with phosphonium (B103445) bromides to yield 1,2,3-triazolostilbenes, which are precursors to photochemically interesting naphthotriazoles. researchgate.net The aldehyde can also react with various nucleophiles, such as malononitrile, to initiate cascades that form fused heterocyclic systems like pyrazole (B372694) and thiazine (B8601807) derivatives. researchgate.net
A particularly innovative application is the use of triazole carbaldehydes for the site-specific modification of proteins and peptides. Derivatives of 1H-1,2,3-triazole-4-carbaldehyde can selectively label the N-terminus of proteins under mild conditions, enabling the conjugation of functional molecules like fluorophores or polyethylene (B3416737) glycol. researchgate.net This is often achieved through a Dimroth rearrangement involving a precursor like 1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde and an amine-containing molecule. researchgate.net
Furthermore, the triazole carbaldehyde motif is instrumental in the synthesis of complex macrocycles. nih.gov The aldehyde can be converted into other functional groups necessary for macrocyclization, or the triazole ring itself, formed via click chemistry, can be a structural component of the macrocyclic backbone. These macrocycles have shown potential in molecular recognition and catalysis. nih.govresearchgate.netresearchgate.net
| Architecture | Synthetic Approach | Precursor | Significance |
| Triazolostilbenes | Wittig reaction researchgate.net | 1-Substituted-1,2,3-triazole-4-carbaldehyde | Precursors to advanced photoactive materials. researchgate.net |
| Fused Heterocycles | Reaction with binucleophiles researchgate.net | 2-Phenyl-2H-1,2,3-triazole-4-carbaldehyde | Rapid construction of complex, biologically relevant scaffolds. researchgate.net |
| Protein Bioconjugates | N-terminal selective labeling via Dimroth rearrangement researchgate.netresearchgate.net | 1-(4-Nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde | Precise engineering of proteins with novel functions. researchgate.net |
| Macrocycles | Click chemistry and subsequent cyclization reactions nih.govresearchgate.net | Alkyne- or azide-functionalized triazoles | Host-guest chemistry, ion recognition, and catalysis. nih.gov |
Integration with Catalysis and Functional Materials Science
The 1,2,3-triazole ring, often installed using precursors like 1H-1,2,3-triazole-1-carbaldehyde, is becoming a privileged structure in catalysis and materials science. Its strong dipole moment, aromatic stability, and ability to coordinate with metals make it an excellent component for creating functional ligands and materials.
Derivatives of 1,2,3-triazole carbaldehydes, such as the corresponding imines, serve as effective ligands in coordination chemistry. mdpi.com These ligands can chelate with a variety of transition metals to form catalysts for important organic transformations. For example, bisphosphine ligands incorporating a 1,2,3-triazole core have been used to create palladium pincer complexes that are highly efficient catalysts for Mizoroki-Heck coupling reactions. rsc.org
Interestingly, triazole-based ligands are also used to enhance the very reaction that often creates them: the CuAAC or "click" reaction. Tris(triazolyl) ligands can form protective complexes around a copper(I) catalyst, increasing its activity and stability, even in aqueous or biological media. uq.edu.au Macrocycles containing 1,2,3-triazole units have also been shown to be effective ligands for copper catalysts in CuAAC reactions, demonstrating a self-reinforcing role in synthesis. nih.gov
In materials science, the incorporation of the triazole moiety is exploited for its unique properties, including its anti-fouling and anti-corrosive nature, making it suitable for developing high-performance functional coatings. The ability of the triazole C-H bond to participate in hydrogen bonding and the nitrogen atoms to act as Lewis bases allows for the design of materials with specific ion recognition capabilities. nih.gov
| Application Area | Ligand/Material Type | Metal | Catalytic/Functional Role |
| Cross-Coupling | Triazole-based bisphosphine pincer ligand rsc.org | Palladium (Pd) | Catalyst for Mizoroki-Heck reactions. rsc.org |
| Click Chemistry | Tris(triazolyl)amine ligands uq.edu.au | Copper (Cu) | Accelerates and stabilizes the CuAAC catalyst. uq.edu.au |
| Click Chemistry | Triazole-containing macrocycle nih.gov | Copper (Cu) | Ligand for CuAAC catalysis with substrate selectivity. nih.gov |
| Coordination Chemistry | Imine derivative of triazole-4-carbaldehyde mdpi.com | Various | Versatile metal-coordinating ligands. mdpi.com |
Development of High-Throughput Synthesis and Screening Approaches
The reliability and versatility of reactions involving 1,2,3-triazole carbaldehydes make them highly suitable for high-throughput (HTS) methodologies in drug discovery and materials science. The focus is on the rapid generation of large, diverse libraries of compounds and the development of efficient screening assays to evaluate them.
The straightforward conversion of the aldehyde to other functional groups, such as amides, allows for the parallel synthesis of extensive compound libraries. A notable example is the creation of 1H-1,2,3-triazole-4-carboxamide libraries for screening against biological targets like the pregnane (B1235032) X receptor (PXR). nih.gov By starting with a common triazole-4-carboxylic acid precursor (derived from the carbaldehyde) and reacting it with a diverse set of amines, researchers can quickly generate hundreds of analogs for structure-activity relationship (SAR) studies. nih.gov
In addition to synthesis, high-throughput screening assays are being developed to rapidly analyze reactions and properties. For instance, a colorimetric assay was designed to monitor the kinetics of the Cornforth rearrangement in real-time. researchgate.net This assay tracks the generation of a 4-nitroaniline (B120555) byproduct, allowing for the rapid assessment of reaction rates under various conditions without the need for slower chromatographic methods. researchgate.net Such HTS approaches accelerate the pace of discovery, enabling the efficient optimization of reaction conditions and the identification of lead compounds with desired properties from large chemical libraries. nih.govsigmaaldrich.com
| HTS Approach | Focus | Key Compound/Reaction | Objective |
| Parallel Synthesis | Library Generation | 1H-1,2,3-triazole-4-carboxamides nih.gov | Rapidly produce diverse analogs for SAR studies in drug discovery. nih.gov |
| Kinetic Screening | Reaction Monitoring | Cornforth rearrangement of 1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde researchgate.net | High-throughput analysis of reaction kinetics. researchgate.net |
| Biological Screening | Drug Discovery | Library of triazole analogs nih.gov | Identify potent and selective modulators of biological targets (e.g., PXR). nih.gov |
| Library Synthesis | Bioactive Compound Discovery | Triazole libraries from natural product scaffolds sigmaaldrich.com | Explore chemical space around a known bioactive core. sigmaaldrich.com |
Q & A
Q. What are common synthetic routes for 1H-1,2,3-Triazole-1-carbaldehyde?
The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. For example, propargyl alcohol derivatives react with azides under CuSO4/sodium ascorbate catalysis in a t-BuOH:H₂O solvent system to form triazole intermediates, followed by oxidation with IBX (2-iodoxybenzoic acid) in DMSO/H₂O to yield the aldehyde functionality . Yields vary depending on substituents (e.g., 85–94% for aryl-substituted derivatives) .
Q. How is click chemistry applied in synthesizing triazole derivatives?
Click chemistry enables rapid, high-yield synthesis of 1H-1,2,3-triazole scaffolds under mild conditions. The CuAAC reaction is particularly advantageous for creating diverse derivatives, such as ospemifene–isatin conjugates for anticancer studies or metronidazole analogues for antimicrobial applications . Aqueous reaction media and microwave-assisted methods further enhance efficiency .
Q. What characterization techniques are critical for triazole-carbaldehyde compounds?
Key methods include:
- NMR spectroscopy to confirm regioselectivity and purity .
- X-ray crystallography (using programs like SHELXL) to resolve molecular geometry and hydrogen-bonding patterns .
- Mass spectrometry and IR spectroscopy for functional group validation .
Advanced Research Questions
Q. How can reaction conditions be optimized for triazole-carbaldehyde synthesis?
Optimization involves:
- Catalyst selection : CuSO4/sodium ascorbate ratios impact yield and regioselectivity .
- Solvent systems : Polar aprotic solvents (e.g., DMSO) stabilize aldehyde intermediates .
- Temperature control : Lower temperatures (0–5°C) minimize side reactions during azide formation . Substituent effects (e.g., electron-withdrawing groups on aryl alkynes) can enhance yields up to 94% .
Q. How to design triazole conjugates for specific biological targets?
Structure-activity relationship (SAR) studies guide design:
- Anticancer agents : Ospemifene–isatin triazole conjugates target estrogen receptors, with docking studies revealing key interactions with ERα/ERβ .
- Antiviral agents : ω-(1H-triazol-1-yl)alkylphosphonates mimic acyclic nucleotides, inhibiting viral polymerases .
- Antimicrobial agents : Substituents like 4-CF3C6H4 enhance activity against Gram-positive bacteria .
Q. What computational methods elucidate photolysis mechanisms in triazole derivatives?
Multiconfigurational approaches like CASPT2/CASSCF analyze excited-state potential energy surfaces and conical intersections. For 1H-1,2,3-triazole, non-adiabatic molecular dynamics (NAMD) simulations reveal rapid N₂ elimination upon UV irradiation, critical for photostability studies .
Q. How to resolve contradictions in antimicrobial activity data across triazole derivatives?
Contradictions arise from substituent-dependent effects. For example:
Q. What challenges exist in crystallographic analysis of triazole derivatives?
Challenges include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
